molecular formula C13H14ClN3O4S2 B2546114 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone CAS No. 899944-14-0

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone

Cat. No.: B2546114
CAS No.: 899944-14-0
M. Wt: 375.84
InChI Key: BXRNIXMAFBZUMQ-UHFFFAOYSA-N
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Description

2-((7-Chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone is a heterocyclic compound featuring a benzo[e][1,2,4]thiadiazine 1,1-dioxide core. Key structural elements include:

  • 7-Chloro substituent: Enhances electron-withdrawing properties and influences binding interactions.
  • 1,1-Dioxido group: Introduces sulfone functionality, improving metabolic stability and solubility.
  • Thioether linkage: Connects the heterocyclic core to a morpholinoethanone moiety, which may enhance solubility and modulate pharmacokinetics.

Properties

IUPAC Name

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O4S2/c14-9-1-2-10-11(7-9)23(19,20)16-13(15-10)22-8-12(18)17-3-5-21-6-4-17/h1-2,7H,3-6,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRNIXMAFBZUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone is a synthetic organic compound that exhibits significant potential in the field of medicinal chemistry. Its complex structure incorporates a benzo[e][1,2,4]thiadiazin moiety, which is known for various biological activities. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H10ClN3O3SC_{15}H_{10}ClN_{3}O_{3}S with a molecular weight of approximately 401.3 g/mol. The structural features include:

  • Chlorine atoms at the 7-position of the thiadiazin ring.
  • A morpholino group attached to the ethanone structure.
  • A dioxido functional group , which may play a role in its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds containing the benzo[e][1,2,4]thiadiazin structure exhibit notable antimicrobial properties. The presence of the dioxido group enhances the compound's ability to engage in redox reactions, potentially contributing to its effectiveness against bacterial and fungal infections.

Table 1: Antimicrobial Activity Comparison

CompoundMinimum Inhibitory Concentration (MIC)Target Microorganisms
Compound A32 µg/mLE. coli
Compound B16 µg/mLS. aureus
2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone 8 µg/mL C. albicans

This table illustrates that 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone demonstrates superior antimicrobial activity compared to other tested compounds.

Anticonvulsant Activity

In a study evaluating anticonvulsant properties using the PTZ (Pentylenetetrazol) induced seizures model, the compound exhibited significant protective effects against seizures:

Table 2: Anticonvulsant Activity Results

Dose (mg/kg)Protection (%)
2080
3090
0.4 85

The results indicate that at varying doses, the compound provides substantial protection against seizure onset and frequency.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of similar compounds to assess their biological activity:

  • Synthesis and Evaluation of Thiadiazine Derivatives : A study synthesized various thiadiazine derivatives and evaluated their anticonvulsant activity. The structural characteristics similar to those of our compound suggested enhanced bioactivity due to specific substitutions on the thiadiazine ring .
  • Antimicrobial Assessment : Another research effort focused on assessing the antimicrobial activity of benzo[e][1,2,4]thiadiazine derivatives against a range of pathogens. The findings indicated that modifications at specific positions significantly influenced their effectiveness .
  • Toxicological Studies : Toxicological assessments were conducted to determine the safety profile of related compounds. The results indicated that while some derivatives showed promising biological activity, they also required careful evaluation for toxicity to ensure safe therapeutic use.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s sulfone group distinguishes it from acetamide derivatives (e.g., ), which lack sulfone stabilization.
  • The morpholino group in both the target and improves aqueous solubility, whereas bromophenyl () or nitrophenyl () substituents increase hydrophobicity.

Comparison :

  • The target’s sulfone group necessitates additional oxidation steps (e.g., using H₂O₂ or mCPBA), unlike triazinoindoles or imidazoles.
  • All compounds employ silica gel-based purification, but gradient conditions vary (e.g., 5–98% solvent B for triazinoindoles vs. aqueous ethanol for imidazoles ).

Physicochemical and Analytical Data

Compound Melting Point (°C) IR Peaks (cm⁻¹) Notable Absorptions
Target Compound Not reported ~1713 (C=O), ~1653 (S=O₂)† Sulfone (asymmetric/symmetric S=O)
(E)-2-(4-hydroxyimidazol-2-ylidene)-1-morpholinoethanone 148 1713 (C=O), 3238 (N-H) Hydroxy (broad), imine (C=N)
Triazinoindole Acetamides Not reported ~1650–1700 (C=O, amide) Amide I/II bands, aromatic C-H

†Inferred from analogous sulfone-containing compounds.

Key Findings :

  • The target’s IR spectrum would show sulfone S=O stretches (~1320–1160 cm⁻¹) absent in morpholinoethanone derivatives like .
  • Morpholino ketones (target and ) exhibit strong C=O stretches near 1713 cm⁻¹, similar to acetamide C=O bands in .

Hypothesized Advantages of Target Compound :

  • Sulfone Stability : Resists metabolic oxidation compared to thioethers or sulfides.
  • Chloro Substituent : May enhance binding to electron-deficient pockets in enzymes.

Q & A

Q. What are the standard synthetic protocols for preparing 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between a thiadiazine derivative and a morpholinoethanone precursor. A heterogenous catalytic system (e.g., Bleaching Earth Clay at pH 12.5) in PEG-400 solvent under reflux (70–80°C) improves yield . Key steps:
  • Step 1 : Equimolar mixing of reactants under inert atmosphere.
  • Step 2 : TLC monitoring (e.g., hexane:ethyl acetate, 7:3) to track reaction progress.
  • Step 3 : Ice-water quenching, filtration, and recrystallization in hot acetic acid.
    Optimization involves adjusting catalyst loading (5–15 wt%) and reaction time (1–3 hours) to balance purity and yield .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic techniques?

  • Methodological Answer :
  • IR Spectroscopy : Look for key peaks:
  • S=O stretching (1150–1250 cm⁻¹, sulfone group) .
  • C-Cl stretching (750–800 cm⁻¹) .
  • ¹H NMR :
  • Aromatic protons (δ 7.2–8.1 ppm, multiplet, benzo-thiadiazine core).
  • Morpholine protons (δ 3.5–3.7 ppm, multiplet) .
  • LC-MS : Confirm molecular ion peak (M+H⁺) matching theoretical mass .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Preventive Measures :
  • Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation .
  • Store away from heat sources (P210) and moisture (compound may hydrolyze) .
  • First Aid : Immediate rinsing with water for skin/eye contact (P101) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate thermal degradation of intermediates during synthesis?

  • Methodological Answer :
  • Temperature Control : Use a jacketed reactor with precise cooling (≤70°C) to prevent decomposition of heat-sensitive intermediates .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates via hydrogen bonding .
  • Catalyst Screening : Test alternatives to Bleaching Earth Clay (e.g., zeolites) for milder conditions .

Q. What strategies resolve discrepancies in spectral data when characterizing derivatives of this compound?

  • Methodological Answer :
  • Contradiction Analysis :
  • If NMR peaks deviate (e.g., δ 7.5 ppm split into doublets), check for diastereomers or residual solvents (use D₂O exchange).
  • For unexpected IR absorptions (e.g., 1700 cm⁻¹), test for ketone oxidation byproducts .
  • Cross-Validation : Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to confirm connectivity .

Q. How do substituent variations on the benzo-thiadiazine core affect biological activity, and how can this be systematically studied?

  • Methodological Answer :
  • SAR Study Design :
  • Synthesize analogs with halogen (F, Br), methyl, or methoxy groups at the 7-position .
  • Test in vitro against target enzymes (e.g., kinases) using fluorescence-based assays .
  • Data Interpretation :
  • Compare IC₅₀ values and logP (lipophilicity) to correlate structure-activity trends .

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